KRP-297

Content Navigation

Research on insulin resistance and dyslipidemia often suffers from confounding adipogenic effects of selective PPARγ agonists. KRP-297 solves this as a balanced dual PPARα/γ agonist (Kd: 228 nM PPARα, 326 nM PPARγ, ~1:1 ratio). • Eliminates skewed baselines: unlike tesaglitazar (10-fold PPARγ bias), it ensures true dual-activation for HTS reference standards. • Restores lipid oxidation: upregulates acyl-CoA oxidase and hepatic triglyceride clearance, absent with rosiglitazone. • Reduces adipogenic interference: low aP2 induction prevents weight gain artifact in metabolic models. Ideal for NAFLD and insulin sensitivity assays.

CAS Number

Product Name

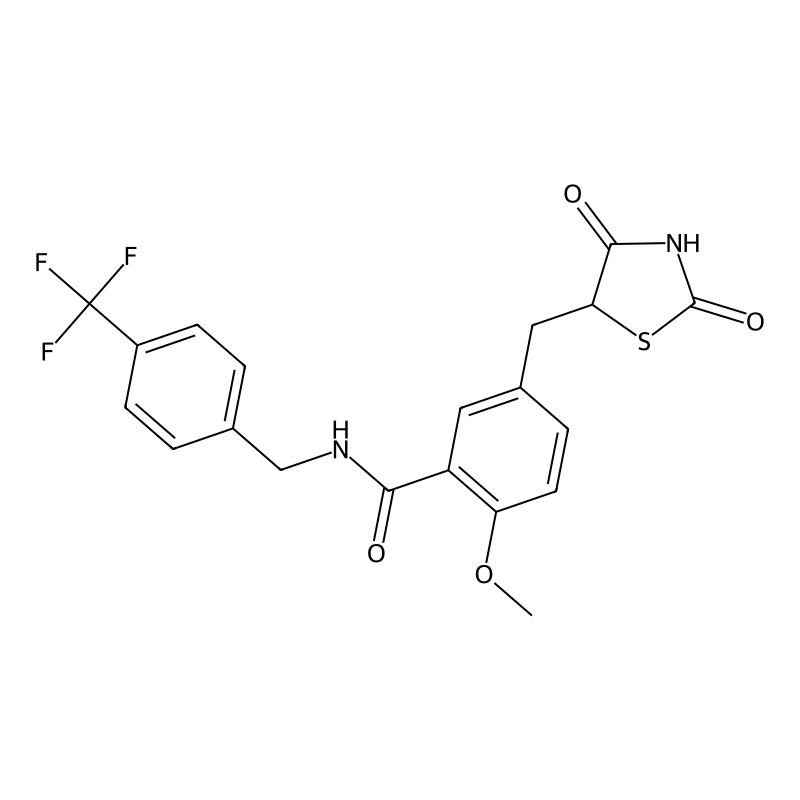

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

KRP-297 (also known as MK-0767) is a highly characterized thiazolidinedione (TZD) derivative that functions as a balanced dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ) [1]. Unlike traditional TZDs that selectively target PPARγ to improve insulin sensitivity, KRP-297 integrates PPARα-mediated lipid oxidation and hepatic triglyceride clearance[1]. With binding affinities (Kd) of 228 nM for PPARα and 326 nM for PPARγ, it provides a near 1:1 activation ratio [1]. This balanced pharmacokinetic profile makes KRP-297 a critical reference standard and precursor in chemoinformatics and metabolic assay development, particularly for modeling the simultaneous amelioration of insulin resistance and dyslipidemia without the severe adipogenic side effects associated with selective PPARγ agonists[2].

Research Fit

References

- [1] Murakami K, et al. 'A novel insulin sensitizer acts as a coligand for peroxisome proliferator-activated receptor-alpha (PPAR-alpha) and PPAR-gamma: effect of PPAR-alpha activation on abnormal lipid metabolism in liver of Zucker fatty rats.' Diabetes. 1998;47(12):1841-1847.

- [2] Henke BR. 'Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes.' J Med Chem. 2004;47(17):4118-4127.

Substituting KRP-297 with selective PPARγ agonists (e.g., rosiglitazone or pioglitazone) or selective PPARα agonists (e.g., fenofibrate) fundamentally alters the experimental metabolic response [1]. Selective PPARγ agonists fail to induce hepatic acyl-CoA oxidase or stimulate lipid oxidation, leading to unimproved or exacerbated hepatic steatosis in metabolic models [1]. Conversely, while other dual agonists like tesaglitazar exist, they often exhibit heavily skewed binding affinities (e.g., 10-fold higher potency for PPARγ over PPARα) [2]. This imbalance biases downstream gene expression toward adipogenesis rather than balanced lipid clearance. For procurement in assay standardization, utilizing KRP-297 ensures a true 1:1 dual-activation baseline, preventing the confounding variables of asymmetric receptor transactivation and ensuring reproducible data in complex metabolic models [REFS-1, REFS-2].

Substitution Risk

References

- [1] Murakami K, et al. 'A novel insulin sensitizer acts as a coligand for peroxisome proliferator-activated receptor-alpha (PPAR-alpha) and PPAR-gamma: effect of PPAR-alpha activation on abnormal lipid metabolism in liver of Zucker fatty rats.' Diabetes. 1998;47(12):1841-1847.

- [2] Henke BR. 'Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes.' J Med Chem. 2004;47(17):4118-4127.

Balanced PPARα/γ Binding Affinity

KRP-297 demonstrates highly balanced affinity for both PPAR isoforms, binding to PPARα and PPARγ with dissociation constants (Kd) of 228 nM and 326 nM, respectively, and transactivating them with EC50 values of 1.0 μM and 0.8 μM [1]. In contrast, other dual agonists such as tesaglitazar display a heavily skewed profile, being approximately 10-fold more potent at PPARγ than at PPARα [2].

| Evidence Dimension | Receptor Binding Affinity (Kd) and Transactivation (EC50) |

| Target Compound Data | Kd = 228 nM (PPARα), 326 nM (PPARγ); EC50 = 1.0 μM (PPARα), 0.8 μM (PPARγ) |

| Comparator Or Baseline | Tesaglitazar (~10-fold higher potency for PPARγ vs PPARα) |

| Quantified Difference | Near 1:1 balanced activation ratio vs. 10:1 skewed activation |

| Conditions | In vitro radioligand binding and cell-based transactivation assays |

A balanced binding profile is essential for researchers requiring a non-skewed baseline to study synergistic metabolic effects without disproportionate adipogenic signaling.

Restoration of Hepatic Lipid Oxidation

In obese Zucker fatty rat models, administration of KRP-297 (10 mg/kg) successfully restored reduced hepatic lipid oxidation, increasing CO2 and ketone body production from [14C]palmitic acid by 39% and 57%, respectively [1]. The selective PPARγ agonist BRL-49653 (rosiglitazone) completely failed to restore these lipid oxidation parameters under identical conditions[1].

| Evidence Dimension | Increase in CO2 and ketone body production from[14C]palmitic acid |

| Target Compound Data | +39% (CO2) and +57% (ketone bodies) |

| Comparator Or Baseline | BRL-49653 / Rosiglitazone (0% restoration / no significant effect) |

| Quantified Difference | 39-57% absolute improvement in lipid oxidation markers |

| Conditions | In vivo (Zucker fatty rats, 10 mg/kg dosing for 2 weeks) followed by ex vivo hepatic assay |

Validates KRP-297 as a highly relevant procurement choice for assays targeting the reversal of hepatic steatosis, where standard TZDs are ineffective.

Hepatic PPARα Enzyme Induction

KRP-297 actively drives the transcription of PPARα-regulated genes, increasing hepatic acyl-CoA oxidase mRNA expression by 1.5-fold and its enzymatic activity by 1.8-fold [1]. The comparator BRL-49653 (rosiglitazone) showed no significant induction of this enzyme, confirming that KRP-297 engages distinct catabolic pathways unavailable to pure insulin sensitizers [1].

| Evidence Dimension | Hepatic Acyl-CoA Oxidase mRNA and Activity |

| Target Compound Data | 1.5-fold increase in mRNA, 1.8-fold increase in activity |

| Comparator Or Baseline | BRL-49653 / Rosiglitazone (No significant increase) |

| Quantified Difference | 1.5 to 1.8-fold enhancement in target enzyme metrics |

| Conditions | Liver tissue analysis from treated Zucker fatty rats |

Provides a reliable, quantifiable biomarker response for confirming dual-pathway engagement in pharmacological screening workflows.

Reduced Adipogenic Gene Expression

While highly effective at insulin sensitization, KRP-297 is significantly less potent than BRL-49653 at inducing the PPARγ-regulated aP2 gene mRNA expression in adipose tissues[1]. This quantitative reduction in adipogenic signaling correlates with the observed blunting of body weight gain in db/db mice compared to selective PPARγ agonists [2].

| Evidence Dimension | aP2 gene mRNA expression in adipose tissue |

| Target Compound Data | Significantly lower induction of aP2 mRNA |

| Comparator Or Baseline | BRL-49653 / Rosiglitazone (High induction of aP2 mRNA) |

| Quantified Difference | Statistically significant reduction (P < 0.05 vs P < 0.01 for BRL-49653) in adipogenic gene transcription |

| Conditions | Adipose tissue analysis from treated rodent models |

Essential for researchers selecting a compound to model weight-neutral or reduced-adiposity insulin sensitization, avoiding the confounding weight gain of standard TZDs.

Dual PPAR Agonist Screening Standard

Due to its near 1:1 binding affinity for PPARα and PPARγ, KRP-297 is a highly reliable positive control for high-throughput screening (HTS) assays designed to identify novel, balanced dual agonists, eliminating the skewed baselines caused by tesaglitazar [1].

In Vitro Hepatic Steatosis Models

KRP-297 is highly suited for cell-based and ex vivo models of non-alcoholic fatty liver disease, where it effectively upregulates acyl-CoA oxidase and restores lipid oxidation—pathways that selective TZDs like rosiglitazone cannot activate [2].

Weight-Neutral Insulin Sensitization

Because KRP-297 demonstrates reduced induction of the adipogenic aP2 gene compared to standard TZDs, it serves as a highly targeted pharmacological tool for investigating insulin resistance amelioration without the confounding variable of massive adipocyte differentiation and weight gain[2].

Application Fit Matrix

References

- [1] Henke BR. 'Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes.' J Med Chem. 2004;47(17):4118-4127.

- [2] Murakami K, et al. 'A novel insulin sensitizer acts as a coligand for peroxisome proliferator-activated receptor-alpha (PPAR-alpha) and PPAR-gamma: effect of PPAR-alpha activation on abnormal lipid metabolism in liver of Zucker fatty rats.' Diabetes. 1998;47(12):1841-1847.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Miyachi H. [Design and synthesis of subtype- and species-selective peroxisome proliferator-activated receptor (PPAR) alpha ligands]. Yakugaku Zasshi. 2004 Nov;124(11):803-13. Review. Japanese. PubMed PMID: 15516807.

3: Narce M, Poisson JP. Novel PPARgamma-dependent and independent effects for thiazolidinediones. Curr Opin Lipidol. 2003 Dec;14(6):651-2. PubMed PMID: 14624145.

4: Calkin AC, Thomas MC, Cooper ME. MK-767. Kyorin/Banyu/Merck. Curr Opin Investig Drugs. 2003 Apr;4(4):444-8. Review. PubMed PMID: 12808885.

5: Yajima K, Hirose H, Fujita H, Seto Y, Fujita H, Ukeda K, Miyashita K, Kawai T, Yamamoto Y, Ogawa T, Yamada T, Saruta T. Combination therapy with PPARgamma and PPARalpha agonists increases glucose-stimulated insulin secretion in db/db mice. Am J Physiol Endocrinol Metab. 2003 May;284(5):E966-71. Erratum in: Am J Physiol Endocrinol Metab. 2003 Oct;285(4):E926. PubMed PMID: 12676649.

6: Yamanouchi T. [KRP-297, MCC-555]. Nihon Rinsho. 2001 Nov;59(11):2200-6. Review. Japanese. PubMed PMID: 11712408.

7: Murakami K, Ide T, Nakazawa T, Okazaki T, Mochizuki T, Kadowaki T. Fatty-acyl-CoA thioesters inhibit recruitment of steroid receptor co-activator 1 to alpha and gamma isoforms of peroxisome-proliferator-activated receptors by competing with agonists. Biochem J. 2001 Jan 15;353(Pt 2):231-8. PubMed PMID: 11139385; PubMed Central PMCID: PMC1221563.

8: Chaput E, Saladin R, Silvestre M, Edgar AD. Fenofibrate and rosiglitazone lower serum triglycerides with opposing effects on body weight. Biochem Biophys Res Commun. 2000 May 10;271(2):445-50. PubMed PMID: 10799317.

9: Ide T, Nakazawa T, Mochizuki T, Murakami K. Tissue-specific actions of antidiabetic thiazolidinediones on the reduced fatty acid oxidation in skeletal muscle and liver of Zucker diabetic fatty rats. Metabolism. 2000 Apr;49(4):521-5. PubMed PMID: 10778879.

10: Murakami K, Tsunoda M, Ide T, Ohashi M, Mochizuki T. Amelioration by KRP-297, a new thiazolidinedione, of impaired glucose uptake in skeletal muscle from obese insulin-resistant animals. Metabolism. 1999 Nov;48(11):1450-4. PubMed PMID: 10582556.

11: Murakami K, Ide T, Suzuki M, Mochizuki T, Kadowaki T. Evidence for direct binding of fatty acids and eicosanoids to human peroxisome proliferators-activated receptor alpha. Biochem Biophys Res Commun. 1999 Jul 14;260(3):609-13. PubMed PMID: 10403814.

12: Nomura M, Kinoshita S, Satoh H, Maeda T, Murakami K, Tsunoda M, Miyachi H, Awano K. (3-substituted benzyl)thiazolidine-2,4-diones as structurally new antihyperglycemic agents. Bioorg Med Chem Lett. 1999 Feb 22;9(4):533-8. PubMed PMID: 10098657.

13: Murakami K, Tobe K, Ide T, Mochizuki T, Ohashi M, Akanuma Y, Yazaki Y, Kadowaki T. A novel insulin sensitizer acts as a coligand for peroxisome proliferator-activated receptor-alpha (PPAR-alpha) and PPAR-gamma: effect of PPAR-alpha activation on abnormal lipid metabolism in liver of Zucker fatty rats. Diabetes. 1998 Dec;47(12):1841-7. PubMed PMID: 9836514.

Explore Compound Types